molecular formula C9H16O B14506641 7-Octyn-2-ol, 2-methyl- CAS No. 62873-32-9

7-Octyn-2-ol, 2-methyl-

Cat. No.: B14506641
CAS No.: 62873-32-9
M. Wt: 140.22 g/mol
InChI Key: KAFGPFJIXYZFNX-UHFFFAOYSA-N
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Description

7-Octyn-2-ol, 2-methyl- is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a fresh, floral, slightly lime-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Octyn-2-ol, 2-methyl- can be synthesized by treating myrcene with diethylamine to give a mixture of geranyl- and neryldiethylamine. These compounds are then hydrated with a dilute acid to form the corresponding hydroxydiethylamines. Deamination to myrcenol is effected by using a palladium–phosphine–cation complex as a catalyst .

Industrial Production Methods

In industrial settings, 7-Octyn-2-ol, 2-methyl- is typically produced by the chlorination of myrcene, followed by hydrolysis . This method is efficient and yields a high purity product suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions

7-Octyn-2-ol, 2-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert 7-Octyn-2-ol, 2-methyl- into different alcohols or hydrocarbons.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

7-Octyn-2-ol, 2-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Octyn-2-ol, 2-methyl- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    7-Octen-2-ol, 2-methyl-6-methylene-: This compound has a similar structure but differs in the position of the double bond and the presence of a methylene group.

    Myrcene: A precursor to 7-Octyn-2-ol, 2-methyl-, myrcene is a monoterpene with a similar molecular formula but different functional groups.

Uniqueness

7-Octyn-2-ol, 2-methyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant floral scent makes it particularly valuable in the fragrance industry, and its reactivity allows for various chemical transformations .

Properties

CAS No.

62873-32-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-methyloct-7-yn-2-ol

InChI

InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h1,10H,5-8H2,2-3H3

InChI Key

KAFGPFJIXYZFNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC#C)O

Origin of Product

United States

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